molecular formula C23H26N4O B2749057 7-methyl-N-(4-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251674-04-0

7-methyl-N-(4-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2749057
CAS No.: 1251674-04-0
M. Wt: 374.488
InChI Key: LURJIACLQIXBIO-UHFFFAOYSA-N
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Description

7-methyl-N-(4-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound with a unique structure that combines a cyclohexyl group, a thieno[3,2-c]pyridine core, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-(4-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions One common approach is to start with the thieno[3,2-c]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-(4-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

7-methyl-N-(4-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be employed in studies investigating its biological activity and potential therapeutic effects.

    Industry: The compound’s unique structure makes it suitable for applications in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of 7-methyl-N-(4-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-(2-methoxy-4-methylphenoxy)acetamide: This compound shares a similar acetamide moiety but differs in the aromatic core structure.

    Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate: Although structurally different, this compound also contains a cyclohexyl group and an oxo functional group.

Uniqueness

7-methyl-N-(4-methylphenyl)-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is unique due to its thieno[3,2-c]pyridine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[7-methyl-4-(4-methylanilino)-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-15-7-10-18(11-8-15)26-21-19-12-9-16(2)25-22(19)24-14-20(21)23(28)27-13-5-4-6-17(27)3/h7-12,14,17H,4-6,13H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURJIACLQIXBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)C)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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